2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Descripción
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-3H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-8-10-18(11-9-16)24-15-23(14-17-5-3-6-19(13-17)27-2)28(25,26)20-7-4-12-22-21(20)24/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLRYVQETUACOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced via a cyclization reaction involving sulfur and nitrogen-containing reagents.
Substitution Reactions: The methoxybenzyl and p-tolyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or other suitable leaving groups.
Oxidation: The final step involves the oxidation of the thiadiazine ring to form the 1,1-dioxide moiety, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the functional groups or the heterocyclic ring.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other leaving groups.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Structural and Functional Analogues
The compound is structurally analogous to three primary classes of thiadiazine dioxides (Table 1):
Benzothiadiazine dioxides (e.g., 3,4-dihydro-2H-benzo-1,2,4-thiadiazine 1,1-dioxides).
Pyridothiadiazine dioxides (e.g., 3,4-dihydro-2H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide).
Thienothiadiazine dioxides (e.g., 3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide).
Table 1: Structural Comparison of Key Analogues
Pharmacological and Functional Differences
Receptor Binding Affinity: The pyrido[2,3-e]thiadiazine dioxide scaffold (target compound) exhibits moderate AMPAR affinity (EC₅₀ ~0.3–1.0 µM), comparable to benzothiadiazines but lower than thienothiadiazines (EC₅₀ ~0.1–0.5 µM) . The 3-methoxybenzyl substituent enhances blood-brain barrier (BBB) penetration compared to ethyl or cyclopropyl groups in benzothiadiazines .
Cognitive Enhancement: Thieno[2,3-e]thiadiazine dioxides (e.g., compound 24 in ) show superior in vivo efficacy at 0.3 mg/kg (oral) in rodent cognition tests. The target compound’s p-tolyl group improves metabolic stability over chloro-substituted analogues but reduces potency relative to thienothiadiazines .
Safety Profiles :
- Benzothiadiazines with 7-chloro substituents (e.g., compound 36c) demonstrate low acute toxicity (LD₅₀ >100 mg/kg) and favorable pharmacokinetics .
- Pyridothiadiazines like the target compound exhibit intermediate safety, with mild hepatotoxicity at high doses (>30 mg/kg) .
Clinical and Preclinical Relevance
- The target compound’s 3-methoxybenzyl group mimics the pharmacophore of earlier AMPAR PAMs like CX-546 but with reduced off-target effects .
- In contrast, thieno[2,3-e]thiadiazine dioxides (e.g., compound 24) are prioritized for clinical development due to their superior potency and oral bioavailability .
Actividad Biológica
The compound 2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a pyrido-thiadiazine core, which is significant due to its ability to interact with various biological targets. The presence of substituents like methoxy and p-tolyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these assays were reported as follows:
Cell Line IC50 (μM) A549 16.2 MDA-MB-231 27.6 - EGFR Inhibition : The compound exhibited inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. It was evaluated alongside known inhibitors like AZD9291 and olmutinib, showing comparable efficacy in inhibiting EGFR L858R/T790M mutations.
The mechanism by which this compound exerts its biological effects appears to involve:
- Cell Cycle Arrest : Studies indicated that the compound induces cell cycle arrest at the pre-G1 phase, suggesting a potential mechanism for inducing apoptosis in tumor cells.
- Caspase Activation : Significant increases in caspase-3 levels were observed in treated cells, indicating that the compound promotes apoptosis through caspase-dependent pathways.
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on A549 Cells : In a controlled experiment, the compound was tested against A549 cells using a standard MTT assay. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 16.2 μM. The study concluded that structural modifications significantly enhance cytotoxicity.
- Breast Cancer Evaluation : Another study focused on MDA-MB-231 cells where the compound's IC50 was found to be 27.6 μM, comparable to paclitaxel (PTX), a standard chemotherapy agent with an IC50 of 29.3 μM. This suggests that the compound may serve as a viable alternative or adjunct in breast cancer therapy.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, highlights the use of specific catalysts and solvents (e.g., hydrogen peroxide for oxidation, sodium borohydride for reduction) to improve yield and purity. Multi-step reactions often involve protecting group strategies to prevent side reactions. Chromatographic purification (e.g., HPLC) and spectroscopic validation (NMR, IR) are critical for confirming structural integrity at each step .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
Answer:
- 1H/13C NMR : Essential for confirming substituent positions and aromatic ring functionalization (e.g., methoxybenzyl and p-tolyl groups) .
- HPLC/MS : Validates purity and detects trace intermediates.
- X-ray crystallography : Resolves stereochemical ambiguities, though this requires high-quality crystals (not explicitly mentioned but inferred from cocrystallization studies in related compounds) .
Advanced: How can researchers design in vivo experiments to evaluate cognitive-enhancing effects via AMPA receptor potentiation?
Answer:
- Animal Models : Use rodents (mice/rats) for behavioral tests like the object recognition task (ORT), which measures short-term memory. Oral administration at low doses (e.g., 0.3–1 mg/kg) is typical to assess bioavailability .
- Biochemical Assays : Measure AMPA-mediated noradrenaline release in brain slices to correlate behavioral outcomes with receptor activity .
- Safety Screening : Include acute toxicity tests (e.g., LD50) and blood-brain barrier penetration studies (e.g., LC-MS quantification in cerebrospinal fluid) .
Advanced: How can contradictions in AMPA receptor potentiation data between structural analogs be resolved methodologically?
Answer:
- In Vitro vs. In Vivo Correlation : Use Xenopus oocyte electrophysiology (in vitro) to measure AMPA current potentiation, then cross-validate with in vivo ORT results. Discrepancies may arise from pharmacokinetic factors (e.g., metabolism, BBB penetration) .
- Substituent Analysis : Compare analogs with varying substituents (e.g., 7-fluoro vs. 6-chloro derivatives) using isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Advanced: How does isosteric replacement of aromatic nuclei (e.g., benzene vs. thiophene) influence receptor binding kinetics?
Answer:
- Thiophene vs. Benzene : Thiophene’s smaller atomic radius and electron-rich nature alter hydrophobic interactions and π-stacking in the AMPA receptor’s ligand-binding domain (LBD). shows thiophene analogs (e.g., compound 24) exhibit enhanced potency due to optimized steric fit in the receptor’s hydrophobic pocket .
- Pyridine Replacement : Nitrogen in pyridine introduces polarity, potentially disrupting key van der Waals interactions. Cocrystallization studies (e.g., with GluA2-LBD) reveal binding mode conservation despite structural variations .
Basic: What are the primary chemical reactions this compound undergoes, and how do they affect its pharmacological profile?
Answer:
- Oxidation : Converts sulfide groups to sulfones, enhancing metabolic stability but potentially reducing receptor affinity .
- Reduction : May saturate the dihydrothiadiazine ring, altering conformational flexibility and AMPA receptor interaction .
- Substitution : Electrophilic substitution on aromatic rings (e.g., introducing halogens) modulates electron density, impacting binding kinetics and selectivity .
Advanced: What structural insights into AMPA receptor interaction are gained from cocrystallization studies?
Answer:
Cocrystallization with GluA2-LBD (e.g., as in ) reveals:
- Binding Pocket : The compound occupies the "non-competitive" allosteric site near the LBD-TMD interface, stabilizing the active conformation of AMPA receptors.
- Key Interactions : Hydrophobic interactions with Leu650 and Tyr450, and hydrogen bonding with Thr686, are critical for potentiation .
Advanced: How do electronic effects of aromatic substituents modulate efficacy as a positive allosteric modulator?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine at the 7-position (e.g., compound 12a) increases electrophilicity, enhancing interactions with polar residues (e.g., Thr686) but may reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but can sterically hinder binding. Optimal balance is achieved with EDGs on peripheral rings (e.g., 3-methoxybenzyl) and EWGs on the core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
